molecular formula C11H15BrClN B15309462 1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride

1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B15309462
M. Wt: 276.60 g/mol
InChI Key: VOCGPTDPCGWXGO-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of cyclobutylmethanamine, where a bromophenyl group is attached to the cyclobutyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction, often using a suitable cyclizing agent.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

    Formation of Methanamine: The methanamine group is introduced through an amination reaction, where an amine group is added to the cyclobutyl ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of cyclobutylmethanone derivatives.

    Reduction: Formation of phenylcyclobutylmethanamine.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride can be compared with similar compounds such as:

    1-[3-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    1-[3-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride: Contains a fluorine atom instead of bromine.

    1-[3-(4-Methylphenyl)cyclobutyl]methanamine hydrochloride: Features a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

[3-(4-bromophenyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-13;/h1-4,8,10H,5-7,13H2;1H

InChI Key

VOCGPTDPCGWXGO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)Br)CN.Cl

Origin of Product

United States

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